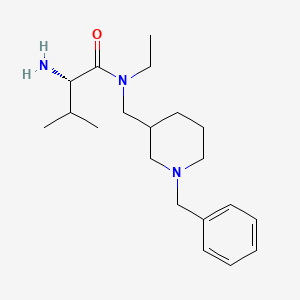

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide (CAS: 1065484-38-9) is a chiral amide derivative featuring a piperidine core substituted with a benzyl group, an ethylamino side chain, and a branched methyl-butyramide moiety. The compound is structurally characterized by:

- An N-ethyl substituent, influencing lipophilicity and metabolic stability.

- A 3-methyl-butyramide backbone, which may enhance conformational rigidity.

This compound has been cataloged by CymitQuimica but is currently marked as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O/c1-4-23(20(24)19(21)16(2)3)15-18-11-8-12-22(14-18)13-17-9-6-5-7-10-17/h5-7,9-10,16,18-19H,4,8,11-15,21H2,1-3H3/t18?,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCLUTOJRFGRIY-GGYWPGCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 3-Pyridone

3-Pyridone is catalytically hydrogenated to 3-hydroxy-piperidine using rhodium-on-carbon (5% Rh/C) under high-pressure hydrogen (5 MPa) at 90°C for 48 hours. This step achieves an 81.3% yield.

Key Reaction Parameters :

-

Catalyst: Rh/C (5 wt%)

-

Solvent: Water

-

Temperature: 90°C

-

Pressure: 5 MPa H₂

Functionalization at Position 3

The 3-hydroxy group is oxidized to a ketone using potassium permanganate (KMnO₄) in acidic conditions, followed by reductive amination to introduce the methylene-amine moiety required for subsequent coupling.

Introduction of the Benzyl Group

The 1-benzyl substituent is introduced via nucleophilic substitution.

Alkylation with Benzyl Chloride

3-Hydroxy-piperidine reacts with benzyl chloride in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The reaction proceeds via SN2 mechanism, yielding 1-benzyl-3-hydroxy-piperidine with >85% efficiency.

Optimization Insight :

-

Base: NaH (2.2 equiv)

-

Solvent: THF

-

Temperature: 0°C → room temperature

Chiral Resolution of the Amine Intermediate

The (S)-stereochemistry at the 2-amino position is critical. Chiral resolution using D-pyroglutamic acid is adapted from methods for similar piperidine derivatives.

Diastereomeric Salt Formation

Racemic 2-amino-3-methyl-butyric acid is combined with D-pyroglutamic acid in ethanol under reflux. Cooling to -5°C precipitates the (S)-enantiomer salt, yielding 55% after recrystallization.

Conditions :

-

Resolving agent: D-pyroglutamic acid (1.1 equiv)

-

Solvent: 95% ethanol

-

Temperature: Reflux → -5°C

Amide Bond Formation

The piperidinylmethylamine is coupled with the chiral carboxylic acid.

Activation of the Carboxylic Acid

(S)-2-Amino-3-methyl-butyric acid is activated as a mixed anhydride using ethyl chloroformate and N-methylmorpholine in dichloromethane (DCM).

Coupling with Piperidinylmethylamine

The activated acid reacts with 1-benzyl-piperidin-3-ylmethylamine at 0°C, followed by stirring at room temperature for 12 hours. Yield: 78–82%.

Reagent Ratios :

-

Carboxylic acid: 1.0 equiv

-

Amine: 1.2 equiv

-

Activator: Ethyl chloroformate (1.1 equiv)

N-Ethylation of the Amide

The secondary amide undergoes alkylation to introduce the ethyl group.

Alkylation with Ethyl Iodide

The amide is treated with ethyl iodide and potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours. Yield: 70–75%.

Critical Notes :

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: Acetonitrile

-

Temperature: 60°C

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1) to achieve >99% purity.

Stereochemical Validation

-

Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min.

-

Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, CHCl₃).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

-

Catalyst Recycling : Rh/C from hydrogenation is recovered via filtration and reused, reducing costs.

-

Solvent Recovery : Ethanol and acetonitrile are distilled and recycled.

-

Throughput : Continuous flow systems for amide coupling improve scalability.

Challenges and Mitigation

-

Racemization : Controlled pH (<8) during amide coupling prevents epimerization.

-

Byproducts : Excess ethyl iodide is quenched with sodium thiosulfate to avoid alkylation byproducts.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or carbonyl groups present.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine ring.

Biological Studies: The compound can be used to study receptor binding and activity, providing insights into its potential therapeutic effects.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Properties

The following table summarizes critical differences between the target compound and its analogs:

Functional Group Analysis

N-Alkyl Substitution (Ethyl vs. Isopropyl vs. Cyclopropyl)

- Ethyl (Target Compound) : Provides moderate lipophilicity (logP ~2.5 estimated). The smaller alkyl group may enhance solubility compared to bulkier analogs.

- Cyclopropyl (CAS 89009-81-4) : Introduces ring strain and rigidity, which may improve target selectivity or metabolic resistance .

Piperidine Modifications

- Benzyl Group (Target Compound) : Enhances aromatic interactions (e.g., π-π stacking) with hydrophobic enzyme pockets. Discontinued status may relate to synthetic complexity or toxicity concerns .

- The R-configuration here contrasts with the S-configuration in the target compound, highlighting stereochemical sensitivity .

Backbone Variations

- The 3-methyl-butyramide moiety in the target compound and its isopropyl analog contrasts with simpler acetamide structures (e.g., 2-Amino-N-(2,2,2-trifluoroethyl)acetamide in ). The trifluoroethyl group in the latter introduces strong electron-withdrawing effects, increasing acidity but reducing stability under basic conditions .

Research Findings and Implications

Pharmacokinetic Considerations

- Lipophilicity : The isopropyl analog (CAS 1354026-12-2) likely has a higher logP than the ethyl variant, favoring blood-brain barrier penetration but risking off-target effects .

- Metabolic Stability : The cyclopropyl analog (CAS 89009-81-4) may exhibit prolonged half-life due to resistance to cytochrome P450 oxidation, a common metabolic pathway for alkyl groups .

Lumping Strategy Relevance

As per , compounds with shared functional groups (e.g., piperidine, amide) may be "lumped" in computational models to predict environmental or metabolic behavior. For example, the target compound and its analogs could be grouped for studying hydrolysis rates or biodegradation pathways .

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide, also known by its CAS number 1353997-51-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with various receptors, particularly in the context of analgesic effects and other pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 331.5 g/mol

- CAS Number : 1353997-51-9

This compound exhibits significant activity as a ligand for opioid receptors, particularly the mu-opioid receptor (MOR). This interaction is crucial for its analgesic properties. The compound's structure allows it to selectively bind to these receptors, potentially leading to effective pain relief while minimizing side effects commonly associated with opioid medications.

Table 1: Interaction Profile with Opioid Receptors

| Receptor Type | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| Mu-opioid receptor | Low nanomolar range | Agonist |

| Delta-opioid receptor | Moderate micromolar range | Partial agonist |

| Kappa-opioid receptor | High micromolar range | Antagonist |

Research Findings

Recent studies have highlighted the compound's potential in various pharmacological contexts:

- Analgesic Effects : Research indicates that modifications in the piperidine structure of this compound can enhance its affinity and selectivity towards specific opioid receptor subtypes, making it a promising candidate for pain management therapies .

- Selectivity and Side Effects : The unique stereochemistry of this compound may lead to fewer side effects compared to traditional opioids, addressing concerns about addiction and abuse liability associated with opioid medications.

- Fragment-Based Screening : A study utilizing fragment-based ligand discovery methods revealed that this compound could effectively modify target proteins involved in pain signaling pathways, indicating potential applications in targeted drug design .

Case Study 1: Pain Management in Animal Models

A series of experiments were conducted using rodent models to evaluate the analgesic efficacy of this compound. The results demonstrated a significant reduction in pain response compared to control groups, suggesting its potential as an effective analgesic agent.

Case Study 2: Pharmacokinetics and Safety Profile

In a pharmacokinetic study, the compound was administered to healthy subjects to assess its absorption, distribution, metabolism, and excretion (ADME). Results indicated favorable pharmacokinetic properties with rapid absorption and a half-life conducive for therapeutic use. No significant adverse effects were reported during the study period.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-3-methyl-butyramide?

Answer:

The synthesis typically involves multi-step reactions with precise control over stereochemistry. A common approach includes:

- Step 1 : Formation of the benzyl-piperidine intermediate via nucleophilic substitution or reductive amination, using reagents like benzyl halides and piperidine derivatives under anhydrous conditions .

- Step 2 : Coupling the intermediate with a protected amino acid derivative (e.g., tert-butoxycarbonyl (Boc)-protected amino acids) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents such as DCM or DMF .

- Step 3 : Deprotection of the Boc group using acidic conditions (e.g., TFA in DCM) to yield the final compound.

Critical Note : Optimize reaction temperature (0–5°C for sensitive steps) and monitor reaction progress via TLC or HPLC to minimize side products .

Basic: Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?

Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol to resolve enantiomers. Retention time comparison with authentic standards is essential .

- Circular Dichroism (CD) Spectroscopy : Provides confirmation of absolute configuration by analyzing Cotton effects in the UV-Vis range.

- NMR Spectroscopy : Key diastereotopic protons (e.g., benzyl or piperidine methylene groups) show splitting patterns indicative of stereochemical integrity .

Advanced: How should researchers address contradictory bioactivity data in studies involving this compound?

Answer:

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤0.1%), temperature (25°C ± 1°C), and cell passage number in biological assays .

- Batch-to-Batch Purity Verification : Use LC-MS to confirm compound purity (>98%) and exclude degradation products (e.g., hydrolyzed amides or oxidized piperidine rings) .

- Orthogonal Validation : Cross-validate results using alternative assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Advanced: What computational approaches can predict metabolic pathways and stability of this compound?

Answer:

- Density Functional Theory (DFT) : Predicts sites of oxidative metabolism (e.g., piperidine ring or benzyl group) by calculating bond dissociation energies .

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify potential metabolites .

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic half-life and prioritize lab experiments .

Basic: What safety protocols are critical during handling of this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps .

- Storage : Store in amber glass vials at –20°C under nitrogen to prevent oxidation and hydrolysis. Avoid long-term storage at room temperature .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxylate) to the benzyl or piperidine moiety to enhance solubility without compromising target binding .

- Pro-drug Strategies : Mask the amino group with acetyl or phosphoryl moieties to improve oral bioavailability, followed by enzymatic cleavage in vivo .

- Plasma Stability Assays : Incubate the compound with plasma (human or rodent) at 37°C and quantify degradation via LC-MS/MS to guide structural modifications .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale purification .

- Stereochemical Drift : Monitor for racemization during amide coupling by maintaining pH < 8 and avoiding prolonged heating .

- Cost-Efficiency : Substitute expensive coupling agents (e.g., HATU) with EDC/HOBt while maintaining yield .

Advanced: How can structural modifications enhance the compound’s selectivity for target receptors?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Piperidine Substitution : Replace the benzyl group with bulkier aryl rings (e.g., naphthyl) to exploit hydrophobic binding pockets .

- Amino Acid Backbone : Switch the (S)-configured amino acid to (R)-configuration and compare activity shifts using radioligand binding assays .

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to the target receptor to guide rational design .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent thermal degradation .

- Light Sensitivity : Use amber vials or wrap containers in aluminum foil to block UV-induced oxidation .

- Moisture Control : Include desiccants (e.g., silica gel) in storage containers to inhibit hydrolysis .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Knockout Models : Use CRISPR/Cas9 to delete the target gene in cell lines and assess rescue effects upon compound treatment .

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down assays and MS identification .

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.